Thiazine Red R

説明

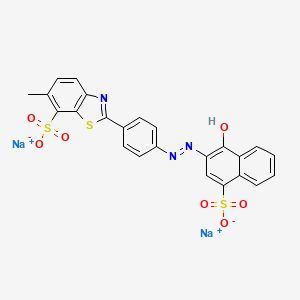

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O7S3.2Na/c1-13-6-11-18-22(23(13)37(32,33)34)35-24(25-18)14-7-9-15(10-8-14)26-27-19-12-20(36(29,30)31)16-4-2-3-5-17(16)21(19)28;;/h2-12,28H,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCFJXIRNJWRPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C5=CC=CC=C5C(=C4)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3Na2O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034352 | |

| Record name | Thiazine Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown crystals; [MSDSonline] | |

| Record name | Thiazin Red dye | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-33-6, 8003-84-7 | |

| Record name | C.I. 14780 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 1-hydroxy-2-((4-(6-methyl-2-benzothiazol-1-yl)phenyl)azo)naphthalenedisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazine Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]-6-methylbenzothiazole-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844GXC3FPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiazine Red R: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazine Red R is a benzothiazole-derived azo dye with significant utility in biomedical research. Its unique fluorescent properties and specific binding affinity for certain protein conformations, particularly β-sheet structures, have established it as a critical tool in various scientific disciplines. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its use in neurodegenerative disease research and microbiology. Detailed experimental protocols and a summary of its physicochemical properties are presented to facilitate its practical application in a laboratory setting.

Chemical Structure and Properties

This compound is a dianionic azo dye characterized by a complex aromatic structure. The molecule consists of a substituted benzothiazole (B30560) ring system linked to a hydroxynaphthalene sulfonic acid moiety via an azo bridge (-N=N-).[1] This extended π-conjugated system is responsible for its characteristic color and fluorescent properties.[1]

The definitive chemical structure of this compound is illustrated below:

IUPAC Name: disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate[2][3][4]

Image of the chemical structure of this compound

Physicochemical Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | References |

| CAS Number | 2150-33-6 | [1][2][3][5] |

| Molecular Formula | C₂₄H₁₅N₃Na₂O₇S₃ | [1][2][3][5][6] |

| Molecular Weight | 599.6 g/mol | [1][2][3][5] |

| Appearance | Brown crystalline powder | [2] |

| Peak Excitation | ~510 nm | [1] |

| Peak Emission | ~580 nm | [1][7] |

Note: Spectral properties can be influenced by solvent polarity, viscosity, and pH.[1]

Synthesis

The synthesis of this compound involves a classic azo coupling reaction. The general procedure consists of the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 4-hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid).[8]

A logical diagram of the synthesis pathway is presented below.

Caption: Synthesis pathway of this compound.

Key Applications in Research

This compound's ability to bind to proteins with a β-pleated sheet conformation makes it an invaluable tool for staining amyloid deposits.

Neurodegenerative Disease Research

A primary application of this compound is in the postmortem diagnosis of Alzheimer's disease.[9] It strongly and selectively binds to both amyloid-β plaques and neurofibrillary tangles (composed of hyperphosphorylated tau protein), which are the key pathological hallmarks of the disease.[1][10] This binding allows for their clear visualization using fluorescence microscopy.[1] this compound serves as a reliable and rapid diagnostic tool, comparable to other amyloid dyes like Thioflavin S and Congo Red.[7][10]

Microbiology

In the field of microbiology, this compound is specified for use in the gel diffusion technique for the detection of Staphylococcus aureus enterotoxin, as outlined in the FDA's Bacteriological Analytical Manual (BAM).[1] It is also employed as a counter-stain in fluorescence staining techniques for the detection of mycobacteria.[9]

Other Applications

The dye is also utilized in broader histological applications, often in combination with other stains like picric acid to provide contrast and differentiate various tissue structures. Furthermore, its fluorescent properties are leveraged in assays designed to detect protein aggregates in biological samples, such as blood.[8]

Experimental Protocols

Detailed methodologies for two key applications are provided below.

Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted for staining dense-core plaques in fixed brain tissue sections.

Materials:

-

40 µm thick fixed brain tissue sections

-

Phosphate-Buffered Saline (PBS)

-

This compound powder

-

Staining solution: 0.01% (w/v) this compound in PBS. To prepare 100 mL, dissolve 10 mg of this compound in 100 mL of PBS.

Procedure:

-

Mount the brain tissue sections on microscope slides.

-

Incubate the sections in the 0.01% this compound staining solution for 20 minutes at room temperature.[3]

-

Following incubation, gently rinse the sections with PBS to remove excess stain.

-

Coverslip the sections using an appropriate aqueous mounting medium.

-

Visualize the stained amyloid plaques and cerebral amyloid angiopathy (CAA) using a fluorescence microscope with an emission wavelength around 580 nm.[3][7]

FDA BAM Protocol for S. aureus Enterotoxin Detection

This protocol describes the preparation of the this compound stain used in the gel diffusion technique.

Materials:

-

This compound powder (Color Index No. 14780)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Prepare a 1.0% (v/v) acetic acid solution by adding 1 mL of glacial acetic acid to 99 mL of deionized water.

-

Prepare the final staining solution by dissolving this compound to a final concentration of 0.1% (w/v) in the 1.0% acetic acid solution. For example, add 100 mg of this compound to 100 mL of 1.0% acetic acid.

-

Mix thoroughly until the dye is completely dissolved. The stain is now ready for use in the gel diffusion slide staining procedure.

Caption: Workflow for staining amyloid plaques.

References

- 1. BAM R79: this compound Stain (for S. aureusenterotoxin gel diffusion technique) | FDA [fda.gov]

- 2. Thiazine Red - Picric Acid Solution [morphisto.at]

- 3. Four-dimensional multiphoton imaging of brain entry, amyloid binding, and clearance of an amyloid-β ligand in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium Red Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazin red as a neuropathological tool for the rapid diagnosis of Alzheimer's disease in tissue imprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Imaging of Reactive Oxygen Species Specifically Associated with Thioflavine S-Positive Amyloid Plaques by Multiphoton Microscopy | Journal of Neuroscience [jneurosci.org]

Thiazine Red R: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thiazine Red R, a versatile fluorescent dye with significant applications in biomedical research, particularly in the study of protein aggregation and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical properties, synonyms, and detailed experimental protocols.

Core Properties and Synonyms of this compound

This compound is a benzothiazole-derived azo dye recognized for its ability to bind to β-sheet structures, a hallmark of amyloid fibrils. This property makes it an invaluable tool for the detection of protein aggregates, such as amyloid-beta plaques and neurofibrillary tangles associated with Alzheimer's disease.

Table 1: Synonyms and Alternative Names of this compound

| Synonym/Alternative Name | CAS Number |

| This compound | 2150-33-6 |

| Thiazin Red dye | 2150-33-6 |

| C.I. Direct Red 45 | 2150-33-6 |

| Direct Pink T | 2150-33-6 |

| Benzo Red RS | 2150-33-6 |

| Chloramine Red 2BN | 2150-33-6 |

| Rosophenine G | 2150-33-6 |

| Tolamine Pink | 2150-33-6 |

| Chicago Red | 2150-33-6 |

| Direct Thio Red | 2150-33-6 |

| Hispamin Pink G | 2150-33-6 |

| Rosophenine 10B | 2150-33-6 |

| Hexacol Red FB | 2150-33-6 |

| Pontamine Pink 2B | 2150-33-6 |

| Red FB | 2150-33-6 |

| CI 14780 | 2150-33-6 |

| Food Red 13 | 2150-33-6 |

| CHLORAZOLPINKY | 2150-33-6 |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₁₅N₃Na₂O₇S₃ |

| Molecular Weight | 599.57 g/mol |

| IUPAC Name | disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

| Excitation Maximum (λex) | ~510 nm (in solution) |

| Emission Maximum (λem) | ~580 nm (bound to amyloid) |

| Fluorescence Quantum Yield (ΦF) | Not reported in the reviewed literature. |

Mechanism of Action: Binding to Amyloid Fibrils

The utility of this compound in neurodegenerative disease research stems from its specific binding to the cross-β-sheet structures that characterize amyloid fibrils. This interaction is believed to be driven by the planar nature of the dye molecule, which allows it to intercalate within the grooves of the β-sheet secondary structure.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Staining of Amyloid Plaques and Neurofibrillary Tangles in Brain Tissue

This protocol is adapted from various studies on Alzheimer's disease models.

Materials:

-

This compound powder

-

Ethanol (B145695) (70% and 50%)

-

Distilled water

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Frozen or paraffin-embedded brain tissue sections

Procedure:

-

Prepare Staining Solution: Prepare a 0.02% (w/v) stock solution of this compound in 50% ethanol.

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Staining:

-

Incubate tissue sections in the this compound staining solution for 8-10 minutes at room temperature in the dark.

-

-

Differentiation:

-

Briefly rinse the slides in 70% ethanol to remove excess stain.

-

-

Washing:

-

Wash the slides thoroughly with PBS (3 x 5 minutes).

-

-

Mounting:

-

Mount coverslips using an aqueous mounting medium.

-

-

Visualization:

-

Examine the slides under a fluorescence microscope using an appropriate filter set (e.g., excitation ~510-560 nm, emission >580 nm). Amyloid plaques and neurofibrillary tangles will appear as bright red fluorescent structures.

-

Flow Cytometry Analysis of Platelet Aggregation

This protocol describes the use of this compound to identify aggregated platelets by flow cytometry.

Materials:

-

Whole blood collected in an appropriate anticoagulant (e.g., sodium citrate)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Blood Collection: Collect whole blood and process to obtain platelet-rich plasma (PRP) if necessary, or use diluted whole blood.

-

Platelet Activation:

-

Incubate the platelet suspension with a chosen agonist at 37°C for a specified time to induce aggregation. Include a non-activated control.

-

-

Staining:

-

Add this compound to the platelet suspensions to a final concentration of 10-20 µg/mL.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Sample Acquisition:

-

Dilute the stained samples with PBS.

-

Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the platelet population.

-

-

Data Analysis:

-

Measure the fluorescence intensity of this compound in the gated platelet population. An increase in red fluorescence intensity is indicative of platelet aggregation.

-

Conclusion

This compound remains a robust and reliable tool for the detection and study of protein aggregates. Its ease of use, strong fluorescence upon binding, and specificity for β-sheet structures make it a valuable reagent in the fields of neurobiology, hematology, and drug discovery. The protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

Disclaimer: This document is for informational purposes only and does not constitute a product endorsement. Researchers should always consult the manufacturer's safety data sheets and product information before use.

Thiazine Red R: A Deep Dive into its Staining Mechanism for Amyloid and Tau Fibrils

For Immediate Release

[City, State] – December 15, 2025 – Thiazine Red R, a potent fluorescent dye, has emerged as a crucial tool for researchers in the fields of neurodegenerative disease and drug development. Its ability to selectively bind to and identify the fibrillar structures of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein—the pathological hallmarks of Alzheimer's disease—makes it an invaluable probe for understanding disease mechanisms and evaluating therapeutic interventions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative properties, and detailed protocols for its application.

The Core Mechanism: Binding to β-Pleated Sheets

This compound is a naphthol-based azo dye that exhibits a strong affinity for the characteristic β-pleated sheet secondary structure found in amyloid and tau fibrils.[1][2] The planar nature of the this compound molecule allows it to intercalate within the grooves and channels of these β-sheet-rich aggregates. This binding is stabilized by a combination of hydrophobic and electrostatic interactions between the dye and the amino acid residues of the fibril.

Upon binding, the rotational freedom of the this compound molecule becomes restricted. This restriction of intramolecular rotation is the key to its fluorogenic properties. In its unbound state in solution, the molecule can dissipate absorbed energy through non-radiative pathways, resulting in low fluorescence. However, when bound to the rigid structure of the amyloid fibril, these non-radiative decay pathways are inhibited, leading to a significant enhancement of its fluorescence quantum yield and a characteristic red emission. This mechanism is analogous to that of other amyloid-binding dyes like Thioflavin T.

Quantitative Data Presentation

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₅N₃Na₂O₇S₃ | N/A |

| Molecular Weight | 599.56 g/mol | N/A |

| Excitation Maximum (λex) | ~510-540 nm | [2] |

| Emission Maximum (λem) | ~580 nm | [1] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

| Analyte | Dissociation Constant (Kd) | Method |

| Amyloid-beta (Aβ) Fibrils | Data not available | N/A |

| Tau Aggregates | Data not available | N/A |

Table 2: Binding Affinity of this compound. Note: While the high affinity of this compound for amyloid and tau aggregates is widely reported, specific dissociation constants (Kd) are not consistently available in the literature.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in staining brain tissue. Researchers should optimize these protocols for their specific applications.

Preparation of Staining Solution

A 0.01% (w/v) this compound staining solution is commonly used.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (B145695) (70% and 75%)

Procedure:

-

Weigh out 10 mg of this compound powder.

-

Dissolve the powder in 100 mL of PBS to create a 0.01% solution.

-

Alternatively, for some protocols, a 0.165% solution in 75% ethanol can be prepared.[1]

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

Store the solution protected from light at 4°C.

Staining of Human Brain Tissue Sections

This protocol is a general guideline for staining both frozen and formalin-fixed paraffin-embedded (FFPE) brain tissue sections.

Procedure for Frozen Sections:

-

Mount frozen tissue sections (10-40 µm) onto glass slides.

-

Allow the sections to air dry.

-

Immerse the slides in 70% ethanol for 1 minute.

-

Incubate the slides in the 0.01% this compound in PBS solution for 20 minutes at room temperature.[3]

-

Briefly rinse the slides in 75% ethanol.

-

Wash the slides in distilled water.

-

Coverslip the slides with an aqueous mounting medium.

Procedure for FFPE Sections:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.

-

Perform antigen retrieval if necessary for co-staining with antibodies.

-

Follow steps 3-7 from the frozen section protocol.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself actively participates in or modulates specific cellular signaling pathways. Its primary role is that of a passive fluorescent marker that enables the visualization of the downstream pathological consequences of signaling cascades that lead to amyloidogenesis and tauopathy. For instance, dysregulated signaling pathways involving amyloid precursor protein (APP) processing and tau hyperphosphorylation ultimately result in the formation of the β-sheet structures that this compound binds to. Therefore, this compound is a tool to assess the endpoint of these pathological signaling events rather than a modulator of the pathways themselves.

Conclusion

This compound is a specific and reliable fluorescent stain for the detection of amyloid and tau fibrils in tissue samples. Its mechanism of action, based on the restriction of intramolecular rotation upon binding to β-pleated sheets, provides a strong and specific fluorescent signal. While further research is needed to fully quantify its binding kinetics and photophysical properties, the provided protocols and data offer a solid foundation for its application in neurodegenerative disease research. As a tool for visualizing the downstream consequences of pathological signaling, this compound will continue to be instrumental in advancing our understanding of diseases like Alzheimer's and in the development of novel therapeutics.

References

Spectroscopic Properties of Thiazine Red R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazine Red R is a benzothiazole-derived azo dye with significant applications in biomedical research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Its utility stems from its ability to bind to β-pleated sheet structures, which are characteristic of amyloid fibrils found in the brains of Alzheimer's patients. This binding event results in a significant enhancement of its fluorescence, making it a valuable tool for the detection and characterization of these pathological protein aggregates. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a visualization of its interaction with amyloid fibrils.

Core Spectroscopic Properties

The photophysical characteristics of this compound are central to its application as a fluorescent probe. The key spectroscopic parameters are summarized below.

Data Presentation

| Spectroscopic Property | Value | Unit | Notes |

| Peak Excitation Wavelength (λex) | ~510 | nm | |

| Peak Emission Wavelength (λem) | ~580 | nm | |

| Stokes Shift | ~70 | nm | Calculated as the difference between the peak emission and peak excitation wavelengths. |

| Molar Extinction Coefficient (ε) | Not consistently reported | M⁻¹cm⁻¹ | This value is highly dependent on the solvent and local environment. It is recommended to determine this experimentally for specific applications. |

| Fluorescence Quantum Yield (Φ) | Not consistently reported | - | The quantum yield is significantly enhanced upon binding to amyloid fibrils. The value in solution is low and increases upon binding to its target. Experimental determination is recommended for specific conditions. |

Experimental Protocols

Detailed methodologies for the characterization of the spectroscopic properties of this compound and its application in amyloid fibril staining are provided below.

Determination of Absorption and Emission Spectra

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of this compound in solution.

Materials:

-

This compound powder

-

Spectroscopy-grade solvent (e.g., ethanol (B145695), phosphate-buffered saline (PBS))

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the desired solvent. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU).

-

Absorption Spectrum Measurement:

-

Calibrate the UV-Vis spectrophotometer with the solvent as a blank.

-

Record the absorption spectrum of the this compound working solution over a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the determined λmax (around 510 nm).

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 520-700 nm).

-

Identify the wavelength of maximum emission (λem).

-

Staining of Amyloid Fibrils with this compound

This protocol describes the use of this compound for the fluorescent staining of amyloid fibrils in tissue sections.

Materials:

-

This compound staining solution (e.g., 0.1% this compound in 1.0% acetic acid or 0.165% in 75% ethanol)[1]

-

Tissue sections containing amyloid plaques

-

Ethanol solutions (e.g., 50%, 70%, 75%)

-

Distilled water

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~535/50 nm, emission filter ~610/75 nm)[2]

Procedure:

-

Deparaffinize and Rehydrate: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and graded ethanol washes.

-

Staining:

-

Immerse the slides in the this compound staining solution for a specified time (e.g., 1 minute).[3]

-

Briefly rinse the slides in an ethanol solution (e.g., 70% or 75% ethanol) to remove excess stain.

-

-

Washing: Wash the slides with distilled water.

-

Coverslipping: Mount a coverslip onto the tissue section using an appropriate mounting medium.

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope.

-

Amyloid plaques will appear as brightly fluorescent structures against a darker background.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for determining the absorption and emission spectra of this compound.

Caption: Logical relationship of this compound binding to amyloid fibrils and subsequent fluorescence enhancement.

References

Thiazine Red R solubility and stability

An In-depth Technical Guide on the Core Solubility and Stability of Thiazine Red R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (C.I. 14780). The information herein is intended to support research, development, and quality control activities where this benzothiazole-derived azo dye is utilized. This compound is a valuable tool in various biomedical research applications, including the study of protein aggregation in neurodegenerative diseases.[1][2]

Core Properties of this compound

This compound is a synthetic dye with the molecular formula C₂₄H₁₅N₃Na₂O₇S₃ and a molecular weight of 599.57 g/mol .[1][3] It is recognized for its fluorescent properties and its ability to bind to specific protein structures, such as amyloid plaques and neurofibrillary tangles.[2]

Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, its qualitative solubility in common laboratory solvents has been reported. The dye is generally soluble in polar solvents like water and ethanol.[1][3][4][5]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Observations |

| Water | Soluble[1][3][5] | Forms a red to product red solution.[3] |

| Ethanol | Soluble[1][3] | Forms a red solution.[3] |

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound in the specific solvent system and conditions (e.g., temperature, pH) to be used.

Stability Characteristics

The stability of this compound is a critical factor for its consistent performance in experimental assays and for its storage. The dye powder is generally considered to be stable for many years under appropriate storage conditions.[4] However, its stability in solution is influenced by several factors, including pH, light, and temperature.

Table 2: Stability of this compound under Various Conditions

| Condition | Observation | Reference |

| pH | ||

| Strong Sulfuric Acid | The dye solution turns from red to a red-light purple.[3] Upon dilution, a red-light purple precipitate is formed.[1][3] | [1][3] |

| Strong Hydrochloric Acid | A red-light purple precipitate is formed.[3] | [3] |

| Thick Sodium Hydroxide Solution | A red precipitate is formed.[1] | [1] |

| Light | ||

| Blue Light | The color of the dye changes from pink to red.[1][3] | [1][3] |

| Temperature | ||

| Normal Ambient Temperatures | The dye is stable when used as recommended.[5] | [5] |

Experimental Protocols

Detailed methodologies for the determination of solubility and stability of this compound are provided below. These protocols are based on standard methods for dye characterization and can be adapted to specific research requirements.

Determination of Solubility by UV-Vis Spectrophotometry

This method quantifies solubility by correlating the absorbance of a saturated solution to its concentration using the Beer-Lambert law.

1. Preparation of a Calibration Curve:

- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

- Perform serial dilutions to create a series of standard solutions with decreasing, known concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

- Plot a graph of absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

2. Preparation of a Saturated Solution:

- Add an excess amount of this compound powder to the solvent in a sealed, light-protected container.

- Agitate the mixture at a constant, controlled temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Measurement and Calculation:

- After equilibration, allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

- Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the previously generated calibration curve.

- Measure the absorbance of the diluted solution at λmax.

- Use the equation from the calibration curve to calculate the concentration of the diluted solution.

- Calculate the solubility of this compound by multiplying the calculated concentration by the dilution factor.

Stability Assessment under Different Conditions

This protocol outlines a general method for evaluating the stability of this compound in solution when exposed to varying pH, temperature, and light conditions.

1. Experimental Setup:

- Prepare a solution of this compound of a known initial concentration in the desired solvent.

- For pH stability , prepare a series of solutions in buffers of different pH values (e.g., pH 4, 7, 9).

- For thermal stability , incubate solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.

- For photostability , expose solutions to a controlled light source, such as one compliant with ICH Q1B guidelines, while keeping a control sample in the dark.[6][7]

2. Sample Collection and Analysis:

- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each experimental and control solution.

- Analyze the concentration of this compound in each aliquot using a suitable and validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Data Analysis:

- Plot the concentration of this compound as a function of time for each condition.

- Calculate the degradation rate constant and the half-life of the dye under each condition to quantify its stability.

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental determination of the solubility and stability of this compound.

Caption: Workflow for Solubility Determination of this compound.

Caption: Workflow for Stability Assessment of this compound.

References

- 1. Cas 2150-33-6,THIAZINE RED | lookchem [lookchem.com]

- 2. This compound|CAS 2150-33-6|Research Reagent [benchchem.com]

- 3. THIAZINE RED | 2150-33-6 [chemicalbook.com]

- 4. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pro-lab.co.uk [pro-lab.co.uk]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

Discovery and history of Thiazine Red R dye

An In-depth Technical Guide to Thiazine Red R: Discovery, History, and Applications

Introduction

This compound, also known by its Colour Index designations C.I. 14780 and C.I. Direct Red 45, is a synthetic azo dye belonging to the benzothiazole (B30560) class. While its origins as a textile dye are not extensively documented, it has gained significant prominence in biomedical research. Its unique ability to bind to specific protein conformations has made it an invaluable tool in the study of neurodegenerative diseases, particularly Alzheimer's disease. This guide provides a comprehensive overview of the history, chemical properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

History and Development

The precise date and discoverer of this compound's initial synthesis are not well-documented in available historical records. It belongs to the category of direct dyes, which were developed to color textiles without the need for a mordant. Its journey from a textile colorant to a sophisticated neuropathological stain began with the recognition of its fluorescent properties and affinity for amyloid structures. Researchers in the field of neurodegenerative disease found that, similar to other dyes like Congo Red and Thioflavin S, this compound could selectively bind to the β-pleated sheet structures characteristic of amyloid plaques and neurofibrillary tangles found in Alzheimer's disease brains. This has led to its widespread adoption as a reliable and rapid tool for the post-mortem diagnosis of Alzheimer's disease and for research into amyloidogenic proteins.

Chemical and Physical Properties

This compound is a disulfonated naphthol-based azo dye. Its chemical structure, featuring a benzothiazole ring system, is responsible for its specific binding characteristics and fluorescent properties.

| Property | Value | Reference |

| IUPAC Name | disodium;2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

| Synonyms | Thiazine Red, C.I. 14780, C.I. Direct Red 45, Rosophenine 10B, Direct Pink T | |

| CAS Number | 2150-33-6 | |

| Molecular Formula | C₂₄H₁₅N₃Na₂O₇S₃ | |

| Molecular Weight | 599.57 g/mol | |

| Appearance | Brown crystals or red liquid (in solution) | |

| Solubility | Soluble in water and ethanol. | |

| Fluorescence Emission | ~580 nm |

Synthesis

The synthesis of this compound is achieved through a diazo coupling reaction. The process involves the diazotization of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid (Nevile-Winther acid).

Mechanism of Action in Biological Staining

This compound's utility in neuropathology stems from its ability to bind to proteins that have adopted a β-pleated sheet conformation. This secondary structure is a hallmark of amyloid fibrils, which constitute the core of senile plaques (composed of amyloid-β peptide) and neurofibrillary tangles (composed of hyperphosphorylated tau protein) in Alzheimer's disease. The planar nature of the dye molecule allows it to intercalate between the β-sheets, leading to a stable complex that exhibits red fluorescence, allowing for clear visualization via fluorescence microscopy.

Experimental Protocols

This compound is utilized in several staining protocols. Below are methodologies for its application in neuropathology and microbiology.

Protocol 1: Staining of Amyloid Plaques and Tangles in Brain Tissue

This protocol is adapted from methodologies used for staining frozen-thawed, unfixed brain tissue sections for the diagnosis of Alzheimer's disease.

Reagents:

-

This compound solution: 0.01% (w/v) in Phosphate-Buffered Saline (PBS).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Mounting medium.

Procedure:

-

Cut 40 μm thick sections from frozen brain tissue using a freezing sledge microtome.

-

Mount the sections on glass slides.

-

Wash the sections with PBS.

-

Incubate the tissue sections in the 0.01% this compound solution for 20 minutes at room temperature.

-

Rinse the sections thoroughly with PBS to remove unbound dye.

-

Coverslip the sections using an appropriate aqueous mounting medium.

-

Visualize the stained plaques and tangles using a fluorescence microscope with an excitation wavelength around 535 nm and an emission filter around 610 nm.

Protocol 2: FDA BAM Method for S. aureus Enterotoxin Gel Diffusion

This protocol is for preparing the this compound stain used in the gel diffusion technique to identify Staphylococcus aureus enterotoxin.

Reagents:

-

This compound powder (Color Index No. 14780).

-

Glacial Acetic Acid.

-

Distilled Water.

Procedure:

-

Prepare a 1.0% (v/v) acetic acid solution by adding 1 mL of glacial acetic acid to 99 mL of distilled water.

-

Dissolve 0.1 g of this compound powder in 100 mL of the 1.0% acetic acid solution to create a 0.1% staining solution.

-

The stain is used to enhance the visibility of precipitin lines in the agar (B569324) gel diffusion assay.

Key Applications

-

Alzheimer's Disease Research: The primary application of this compound is in the histopathological identification of Alzheimer's disease hallmarks. It serves as a rapid and reliable stain for both dense-core amyloid plaques and neurofibrillary tangles. Its strong fluorescence provides high-contrast images, making it suitable for both routine diagnostics and quantitative image analysis in research settings. It can be used in combination with immunohistochemistry for co-localization studies.

-

Microbiology: In microbiology, this compound is used as a counterstain. For instance, it is a component of the Fluo-Color kit for detecting mycobacteria. It is also specified in the FDA's Bacteriological Analytical Manual (BAM) for staining precipitin bands in gel diffusion assays for staphylococcal enterotoxins.

-

Protein Aggregation Assays: The dye's affinity for β-sheet structures makes it useful in assays designed to detect protein aggregates in various samples, including blood.

Conclusion

This compound has successfully transitioned from its origins as a textile dye to a specialized and critical tool in the biomedical sciences. Its robust ability to specifically stain amyloid structures makes it indispensable for the study and diagnosis of Alzheimer's disease. The detailed protocols and understanding of its chemical properties provided in this guide are intended to support researchers and clinicians in leveraging the full potential of this versatile dye.

Principle of Thiazine Red R Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazine Red R is a benzothiazole-derived azo dye that has emerged as a valuable tool in neuroscience and drug development, particularly in the study of neurodegenerative diseases characterized by amyloid protein aggregation. This technical guide provides a comprehensive overview of the core principles underlying the fluorescence of this compound, its application in the detection of amyloid fibrils, and detailed protocols for its use. The document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering this compound in their experimental workflows.

Core Fluorescence Principle

The fluorescence of this compound is contingent upon its molecular conformation, a property it shares with other amyloid-binding dyes like Thioflavin T. The underlying mechanism is best described by the principle of Restricted Intramolecular Rotation (RIR) .

In its unbound state, dissolved in a solvent, the this compound molecule can freely rotate around the single bond connecting its benzothiazole (B30560) and naphthalene (B1677914) ring systems. This rotational freedom provides a non-radiative pathway for the dissipation of energy upon excitation by light. As a result, the molecule is only weakly fluorescent in solution.

When this compound encounters amyloid fibrils, it intercalates into the β-sheet structures that are characteristic of these protein aggregates. This binding sterically hinders the intramolecular rotation of the dye's constituent rings. The restriction of this rotational motion effectively closes the primary non-radiative energy decay channel. Consequently, a much larger proportion of the absorbed light energy is released as fluorescence, leading to a significant enhancement of the fluorescence quantum yield.

This "light-up" property upon binding to amyloid fibrils makes this compound a highly specific and sensitive probe for their detection. The intensity of the fluorescence emission is directly proportional to the extent of amyloid fibril formation, allowing for both qualitative visualization and quantitative analysis.

Chemical Structure and Photophysical Properties

This compound is a disulfonated azo dye with a benzothiazole core. Its chemical structure is provided below.

Caption: Chemical motifs of this compound.

Quantitative Photophysical Data

Precise quantitative photophysical data for this compound is not extensively reported in the literature. However, due to its structural and functional similarity to the well-characterized amyloid-binding dye Thioflavin T, the latter can be used as a reference to understand the expected changes in photophysical properties upon binding to amyloid fibrils. The following table summarizes the known data for this compound and provides analogous data from Thioflavin T for a comparative understanding.

| Property | This compound (Bound) | Thioflavin T (Unbound in water) | Thioflavin T (Bound to Amyloid) |

| Excitation Maximum (λex) | ~510-540 nm[1] | ~350 nm | ~450 nm |

| Emission Maximum (λem) | ~580 nm[1] | ~445 nm | ~482 nm |

| Quantum Yield (Φ) | Data not available | ~0.0001 | ~0.1 - 0.4 |

| Molar Extinction Coefficient (ε) | Data not available | ~26,000 M⁻¹cm⁻¹ at 412 nm | ~36,000 M⁻¹cm⁻¹ at 450 nm |

Note: The data for Thioflavin T is provided as an analogue to illustrate the significant changes in photophysical properties upon binding to amyloid fibrils, which are expected to be similar for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound staining solutions and the staining of paraffin-embedded and frozen tissue sections.

Preparation of this compound Staining Solution

A common stock solution of this compound is prepared as a 0.1% (w/v) solution.

Reagents and Materials:

-

This compound powder

-

1.0% Acetic Acid solution

-

Distilled or deionized water

-

Filter paper (0.22 µm)

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 100 mg of this compound powder.

-

In a 100 mL volumetric flask, dissolve the this compound powder in 100 mL of 1.0% acetic acid solution.

-

Stir the solution using a magnetic stirrer until the powder is completely dissolved.

-

Filter the solution through a 0.22 µm filter to remove any particulate matter.

-

Store the stock solution in a light-protected container at room temperature. For working solutions for tissue staining, this stock is often diluted further.

Staining of Paraffin-Embedded Tissue Sections

This protocol is suitable for the detection of amyloid plaques and neurofibrillary tangles in formalin-fixed, paraffin-embedded (FFPE) brain tissue.

Reagents and Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded ethanol (B145695) series: 100%, 95%, 70%)

-

Distilled or deionized water

-

0.01% this compound in Phosphate-Buffered Saline (PBS) (Prepare fresh from a stock solution)

-

PBS

-

Mounting medium (aqueous, non-fluorescent)

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in distilled water.

-

-

Staining:

-

Incubate the rehydrated sections in 0.01% this compound in PBS for 20 minutes at room temperature in the dark.

-

-

Washing:

-

Briefly rinse the slides in PBS to remove excess stain.

-

Differentiate in 70% ethanol for 1-2 minutes to reduce background staining.

-

Rinse again in PBS.

-

-

Mounting:

-

Mount the coverslip using an aqueous, non-fluorescent mounting medium.

-

-

Imaging:

-

Visualize using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation: ~540/25 nm; Emission: ~605/55 nm).

-

Staining of Frozen Tissue Sections

This protocol is suitable for fresh or fixed frozen tissue sections.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), if starting with fresh tissue.

-

0.01% this compound in PBS

-

Mounting medium (aqueous, non-fluorescent)

-

Coverslips

Procedure:

-

Tissue Preparation:

-

Cryosection the frozen tissue block at 10-20 µm thickness and mount on charged slides.

-

If starting with fresh-frozen tissue, fix the sections in 4% paraformaldehyde for 15 minutes at room temperature. If the tissue was fixed prior to freezing, this step can be omitted.

-

Wash the sections three times in PBS for 5 minutes each.

-

-

Staining:

-

Incubate the sections in 0.01% this compound in PBS for 20 minutes at room temperature in the dark.

-

-

Washing:

-

Rinse the slides three times in PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the coverslip using an aqueous, non-fluorescent mounting medium.

-

-

Imaging:

-

Image the sections using a fluorescence or confocal microscope with appropriate filter sets for red fluorescence.

-

Mandatory Visualizations

This compound Fluorescence Mechanism

The following diagram illustrates the principle of Restricted Intramolecular Rotation (RIR) that governs the fluorescence of this compound.

Caption: Mechanism of this compound fluorescence.

Experimental Workflow for Amyloid Detection

The following diagram outlines a typical experimental workflow for the detection of amyloid deposits in tissue sections using this compound.

Caption: Experimental workflow for amyloid staining.

Data Interpretation and Troubleshooting

-

High Background: If high background fluorescence is observed, ensure adequate washing after the staining step. A brief differentiation step in 70% ethanol can also help to reduce non-specific binding.

-

Weak Signal: A weak fluorescence signal may indicate a low abundance of amyloid fibrils in the sample. Ensure that the this compound solution is freshly prepared and that the correct filter sets are being used for imaging.

-

Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. To minimize this, limit the exposure time to the excitation light and use an anti-fade mounting medium.

-

Quantitative Analysis: For quantitative comparisons between samples, it is crucial to maintain consistent staining and imaging parameters, including incubation times, laser power, and detector settings.

Conclusion

This compound is a powerful fluorescent probe for the detection and quantification of amyloid fibrils. Its fluorescence mechanism, based on the principle of restricted intramolecular rotation, provides high specificity and a strong signal-to-noise ratio. The protocols and information provided in this technical guide are intended to facilitate the successful application of this compound in research and drug development settings, contributing to a deeper understanding of amyloid-related pathologies.

References

Thiazine Red R vs. Thioflavin S: An In-depth Technical Guide for Amyloid Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely used fluorescent dyes for the detection of amyloid plaques: Thiazine Red R and Thioflavin S. This document outlines their mechanisms of action, spectral properties, and detailed experimental protocols, presenting quantitative data in a structured format to facilitate an informed choice of reagent for amyloid research.

Introduction to Amyloid-Binding Dyes

Amyloid fibrils, insoluble protein aggregates characterized by a cross-β-sheet structure, are pathological hallmarks of numerous neurodegenerative diseases, including Alzheimer's disease. Fluorescent dyes that specifically bind to these structures are invaluable tools for their detection and quantification in tissue samples and in vitro aggregation assays. This compound and Thioflavin S are two such dyes, both recognized for their ability to visualize amyloid deposits. The choice between them often depends on the specific experimental requirements, including the desired spectral properties and the nature of the tissue being examined.

This compound: A Red Fluorescent Probe for Fibrillar Amyloid

This compound is a fluorescent dye that effectively stains the dense-core plaques and neurofibrillary tangles characteristic of Alzheimer's disease[1]. It is considered a reliable marker to distinguish the fibrillar from the non-fibrillar state of both amyloid-beta and tau proteins[2].

Mechanism of Action

Similar to other amyloid-binding dyes, this compound's fluorescence is enhanced upon binding to the β-sheet-rich structures of amyloid fibrils. This interaction restricts the intramolecular rotation of the dye molecule, leading to a significant increase in its fluorescence quantum yield. It binds to various beta-sheet aggregates, including those formed by Aβ, Tau, and alpha-synuclein[3].

Spectral and Physicochemical Properties

The spectral characteristics of this compound make it a valuable tool for multi-labeling experiments, as its red emission is distinct from the green fluorescence of many other common probes.

| Property | Value | Reference |

| Excitation Maximum | ~540 nm | [4] |

| Emission Maximum | ~580-615 nm | [4][5] |

Thioflavin S: The Classic Green Fluorescent Amyloid Stain

Thioflavin S is a fluorescent dye widely used in histology to identify amyloid plaques and neurofibrillary tangles[6][7]. It is a mixture of compounds derived from the methylation of dehydrothiotoluidine with sulfonic acid[8].

Mechanism of Action

Thioflavin S binds to the characteristic cross-β-sheet conformation of amyloid fibrils[6]. This binding event leads to a significant increase in its fluorescence quantum yield, making the amyloid deposits brightly fluorescent. However, it is noted that Thioflavin S can exhibit high background fluorescence, which may impact its utility in quantitative measurements[8].

Spectral and Physicochemical Properties

Thioflavin S is known for its distinct green fluorescence upon binding to amyloid aggregates.

| Property | Value | Reference |

| Excitation Maximum | ~430-440 nm | [9] |

| Emission Maximum | ~500-550 nm | [9] |

| Binding Affinity (Kd) | Micromolar range (lower affinity) | [9] |

| Quantum Yield (in solution) | Low | [10] |

| Quantum Yield (bound to fibrils) | Significantly increased | [11] |

Comparative Analysis: this compound vs. Thioflavin S

| Feature | This compound | Thioflavin S |

| Emission Color | Red | Green |

| Excitation Wavelength | ~540 nm | ~430-440 nm |

| Emission Wavelength | ~580-615 nm | ~500-550 nm |

| Background Fluorescence | Generally considered to have lower background | Can exhibit high background fluorescence[8] |

| Specificity | Stains dense-core plaques and neurofibrillary tangles[1] | Stains amyloid plaques and neurofibrillary tangles[6] |

| Quantitative Use | Used for plaque quantification[3] | High background can be a limitation for precise quantification[8] |

It has been noted that this compound produces the same staining pattern in tissue sections as Thioflavin S, labeling dense-core senile plaques and neurofibrillary tangles[1]. One study mentioned that the binding of this compound cannot be directly compared to Thioflavin S after insertion into amyloid plaque structures due to differences in their molecular weight and the fact that Thioflavin S is a mixture of compounds[8].

Experimental Protocols

Detailed methodologies for staining amyloid plaques in tissue sections using both this compound and Thioflavin S are provided below.

This compound Staining Protocol

This protocol is adapted from a method for staining frozen brain tissue sections.

Reagents:

-

0.01% this compound in Phosphate-Buffered Saline (PBS)

Procedure:

-

Cut 40 μm thick sections from frozen brain tissue using a freezing sledge microtome.

-

Mount the sections on glass slides.

-

Incubate the tissue sections in 0.01% this compound in PBS for 20 minutes at room temperature[1].

-

Wash the sections with PBS.

-

Coverslip the sections using an aqueous mounting medium.

-

Image the slides using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~540 nm, emission >580 nm).

Thioflavin S Staining Protocol

This is a general protocol for staining paraffin-embedded or frozen brain sections.

Reagents:

-

1% Thioflavin S in 50% ethanol (B145695)

-

Xylene (for paraffin (B1166041) sections)

-

Graded ethanol solutions (100%, 95%, 80%, 70%)

-

Distilled water

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate sections in a filtered 1% Thioflavin S solution in 50% ethanol for 5-10 minutes.

-

-

Differentiation:

-

Rinse the slides in two changes of 80% ethanol.

-

Rinse in 95% ethanol.

-

-

Final Rinses and Mounting:

-

Rinse thoroughly in distilled water.

-

Mount coverslips using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., excitation ~440 nm, emission ~500 nm).

-

Visualizations

Experimental Workflow Diagrams

Caption: this compound Staining Workflow.

Caption: Thioflavin S Staining Workflow.

Logical Comparison Diagram

Caption: Comparison of this compound and Thioflavin S.

Conclusion

Both this compound and Thioflavin S are powerful tools for the detection of amyloid plaques in research and diagnostic settings. Thioflavin S is a well-established, classic stain with a large body of literature supporting its use. This compound offers a valuable alternative, particularly in multi-labeling experiments where its red fluorescence provides a distinct spectral channel. The choice between these dyes will be guided by the specific needs of the experiment, including the available fluorescence microscopy equipment and the potential need for quantitative analysis, where the lower background of this compound may be advantageous. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance.

References

- 1. Four-dimensional multiphoton imaging of brain entry, amyloid binding, and clearance of an amyloid-β ligand in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazin red as a neuropathological tool for the rapid diagnosis of Alzheimer's disease in tissue imprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazine Red+ platelet inclusions in Cerebral Blood Vessels are first signs in an Alzheimer’s Disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioflavin S fluorescent and Congo red anisotropic stainings in the histologic demonstration of amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Understanding Thiazine Red R Binding to β-Sheet Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazine Red R is a versatile sulfonated azo dye that has emerged as a significant tool in the study of protein misfolding diseases, particularly those characterized by the formation of β-sheet-rich amyloid fibrils. Its ability to selectively bind to these structures and exhibit distinct fluorescence properties makes it invaluable for the detection and characterization of protein aggregates such as amyloid-β, tau, and α-synuclein. This technical guide provides an in-depth exploration of the binding mechanism of this compound to β-sheet structures, detailed experimental protocols for its application, a summary of available quantitative binding data, and its role in diagnostics and drug development for amyloid-related pathologies.

Introduction to this compound and β-Sheet Structures

This compound is a synthetic organic dye belonging to the thiazole (B1198619) class of compounds. Chemically, it is identified as disodium (B8443419) 2-[4-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]phenyl]-6-methylbenzothiazole-7-sulphonate. Its molecular structure, rich in aromatic rings and sulfonate groups, is key to its interaction with protein aggregates.

β-Sheet structures are a common secondary motif in proteins, formed by the lateral association of polypeptide chains (β-strands) linked by hydrogen bonds. While integral to the normal folding and function of many proteins, the aberrant intermolecular association of β-sheets can lead to the formation of highly stable, insoluble amyloid fibrils. These fibrils are the pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's disease (amyloid-β plaques and tau tangles) and Parkinson's disease (α-synuclein aggregates).

This compound is utilized as a histochemical marker to differentiate the fibrillar from the non-fibrillar state of amyloidogenic proteins.[1] Its utility extends to the staining of dense-core plaques, cerebral amyloid angiopathy (CAA), and neurofibrillary tangles.[2]

Mechanism of this compound Binding to β-Sheet Structures

The precise binding mechanism of this compound to β-sheet-rich structures is analogous to other amyloid-binding dyes like Congo Red and Thioflavin T, involving a combination of electrostatic and hydrophobic interactions. The planar nature of the dye's aromatic system allows it to align with and bind to specific sites on the surface of amyloid fibrils.

Computational modeling and comparative studies with similar dyes suggest the following key interactions:

-

Electrostatic Interactions: this compound is an anionic dye due to its sulfonate groups. It is proposed that these negatively charged groups interact with positively charged residues, such as lysine, which are exposed on the surface of the amyloid fibril core. This electrostatic attraction helps to stabilize the dye-fibril complex.[3]

-

Hydrophobic and π-π Stacking: The extended aromatic system of this compound is thought to interact with hydrophobic grooves that run parallel to the long axis of the amyloid fibril. These interactions are likely driven by π-π stacking between the dye's aromatic rings and aromatic amino acid residues on the protein fibril.

-

Shape Complementarity: The linear, planar conformation of this compound fits into the repetitive, channel-like motifs formed by the cross-β structure of amyloid fibrils.

Upon binding, the rotation of the aromatic rings within the this compound molecule is restricted. This restriction of intramolecular rotation is believed to be the primary reason for the significant enhancement of its fluorescence quantum yield, a phenomenon also observed with Thioflavin T.

Quantitative Binding Data

Quantitative analysis of the binding affinity of this compound for various amyloid fibrils is crucial for its application in screening assays and diagnostics. While comprehensive data for this compound is not as abundant as for Thioflavin T, some key parameters have been reported.

| Target Protein | Binding Affinity (Kd) | Fluorescence Enhancement | Stoichiometry | Reference |

| Amyloid-β (1-40) | 49 nM | Not Reported | Not Reported | [2] |

| Tau | 18 nM | Not Reported | Not Reported | [2] |

| α-Synuclein | 5,500 nM | Not Reported | Not Reported | [2] |

| Tau PHF Core | Stronger than Thioflavin S | Not Reported | Not Reported | [3] |

Note: The absence of reported data for fluorescence enhancement and stoichiometry for this compound highlights an area for future research. For context, similar thiazolium-based probes have shown over 100-fold fluorescence enhancement upon binding to α-synuclein fibrils.[4]

Experimental Protocols and Methodologies

Histological Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from established methods for staining amyloid deposits in fixed brain tissue sections.[2][5]

Materials:

-

40 µm thick fixed brain tissue sections

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound staining solution: 0.01% (w/v) this compound in PBS

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Mount the tissue sections onto glass slides.

-

Wash the sections with PBS.

-

Incubate the sections in the 0.01% this compound solution for 20 minutes at room temperature, protected from light.

-

Briefly rinse the sections with PBS to remove excess stain.

-

Coverslip the sections using an aqueous mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope with an appropriate filter set (e.g., excitation around 540-560 nm and emission >580 nm). Amyloid deposits will appear as bright red fluorescent structures.

In Vitro Amyloid Aggregation Kinetics Assay

This protocol describes a high-throughput method to monitor the kinetics of amyloid fibril formation in real-time using this compound fluorescence. It is based on well-established protocols for similar dyes like Thioflavin T and S.[6][7]

Materials:

-

Monomeric amyloid protein stock solution (e.g., Amyloid-β, Tau, α-Synuclein)

-

Assay buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 1 mM in water, filtered)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Preparation: Prepare the monomeric protein solution by dissolving lyophilized peptide as per the manufacturer's instructions, often involving a disaggregating solvent like DMSO followed by dilution in cold assay buffer. Keep on ice to prevent premature aggregation.

-

Assay Setup: In each well of the 96-well plate, combine the following:

-

Amyloid protein to a final concentration of 10-50 µM.

-

This compound to a final concentration of 5-20 µM.

-

Test compounds (inhibitors or promoters) or vehicle control.

-

Assay buffer to the final volume.

-

-

Incubation and Measurement:

-

Place the plate in a fluorescence plate reader pre-set to 37°C.

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a duration of 24-48 hours. Use bottom-reading mode.

-

Incorporate intermittent shaking (e.g., 5 seconds before each reading) to promote fibril formation.

-

Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation: ~540 nm, Emission: ~610 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from a control well containing only buffer and this compound.

-

Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of amyloid aggregation, with a lag phase, an exponential growth phase, and a plateau.

-

Kinetic parameters such as the lag time and the apparent growth rate can be determined from these curves to evaluate the effect of test compounds.

-

Visualizations

Experimental Workflow for In Vitro Aggregation Assay

Caption: Workflow for In Vitro this compound Aggregation Assay.

Amyloid-β Aggregation and Neuronal Dysfunction Signaling

Caption: Amyloid-β Aggregation Leading to Neuronal Dysfunction.

Applications in Research and Drug Development

The ability of this compound to specifically bind and report on the presence of β-sheet-rich aggregates makes it a powerful tool in several areas:

-

Disease Diagnosis and Neuropathology: this compound is used for the post-mortem neuropathological confirmation of Alzheimer's disease and other tauopathies by staining amyloid plaques and neurofibrillary tangles in brain tissue.[8]

-

High-Throughput Screening (HTS): The in vitro fluorescence assay described above is readily adaptable for HTS of large compound libraries. This allows for the identification of small molecules that can inhibit or delay the aggregation of amyloidogenic proteins, which are potential therapeutic candidates. A reduction in the this compound fluorescence signal in the presence of a test compound indicates inhibitory activity.

-

Mechanism of Action Studies: For compounds identified as aggregation inhibitors, this compound-based assays can be used to perform dose-response studies and to elucidate the stage of the aggregation pathway that is being affected (e.g., nucleation vs. elongation).

-

Fundamental Research: this compound helps researchers study the fundamental mechanisms of amyloid formation, including the influence of mutations, post-translational modifications, and environmental factors on aggregation kinetics.

Conclusion

This compound is a valuable and specific probe for the detection and quantification of β-sheet-rich amyloid aggregates. Its strong binding affinity for key pathological proteins like amyloid-β and tau, combined with its fluorescence properties, underpins its utility in histopathology and high-throughput screening for novel therapeutics. While further quantitative characterization of its binding properties is warranted, the methodologies and data presented in this guide provide a solid foundation for its effective use by researchers and drug development professionals dedicated to combating neurodegenerative diseases.

References

- 1. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ligands for Protein Fibrils of Amyloid-β, α‑Synuclein, and Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of tau aggregation induced by anionic and cationic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Probe for Selective Imaging of α-Synuclein Fibrils in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four-dimensional multiphoton imaging of brain entry, amyloid binding, and clearance of an amyloid-β ligand in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazin red as a neuropathological tool for the rapid diagnosis of Alzheimer's disease in tissue imprints - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Thiazine Red R Staining for Amyloid Plaques in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazine Red R is a fluorescent histochemical stain used for the detection of dense-core amyloid plaques and neurofibrillary tangles in brain tissue.[1] It is an effective tool in Alzheimer's disease research and related neurodegenerative disorders characterized by amyloid deposition. This compound binds to the β-pleated sheet conformation of amyloid fibrils, emitting a red fluorescence that allows for clear visualization and quantification.[2] This document provides detailed protocols for the application of this compound staining, summarizes its characteristics, and offers a comparison with other common amyloid stains.

Principle of Staining

This compound, an analog of naphthol-based azo structures, selectively binds to the β-sheet structures characteristic of amyloid aggregates.[2][3] This binding results in a distinct red fluorescence when excited with appropriate wavelengths, enabling the specific identification of amyloid plaques and neurofibrillary tangles within brain tissue sections.[1] Its red-shifted emission spectrum provides an advantage in multiplexing experiments where it can be distinguished from other fluorophores.[1]

Comparison with Other Amyloid Stains

This compound offers several advantages compared to other traditional amyloid stains like Congo Red and Thioflavin S.

| Feature | This compound | Thioflavin S | Congo Red |

| Staining Target | Dense-core amyloid plaques, neurofibrillary tangles, cerebral amyloid angiopathy (CAA)[1] | Dense-core amyloid plaques, neurofibrillary tangles, CAA[4] | All forms of amyloid deposits |

| Visualization | Red fluorescence[1] | Green fluorescence | Apple-green birefringence under polarized light[5] |

| Background | Generally low background | Can have high background fluorescence[6] | Can have non-specific staining |

| Specificity | High for fibrillar amyloid[3] | High for fibrillar amyloid | Can bind to other proteins like collagen, leading to false positives[4] |

| Compatibility | Compatible with fresh-frozen and fixed tissues[7][8] | Primarily used with fixed tissues | Can be used with both fresh-frozen and fixed tissues |

| Photostability | Good | Prone to photobleaching | Good |

Experimental Protocols

Protocol 1: Staining of Frozen Brain Tissue Sections

This protocol is adapted from a study on transgenic mouse models of Alzheimer's disease.[1]

Materials:

-

Phosphate-buffered saline (PBS)

-

This compound powder

-

Staining jars

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Prepare a 0.01% this compound staining solution in PBS.

-

Cut frozen brain tissue sections at a thickness of 40 µm using a freezing sledge microtome.[1]

-

Mount the sections on microscope slides.

-

Incubate the tissue sections in the 0.01% this compound solution for 20 minutes at room temperature.[1]

-

No washing or treatment with organic solvents is required after incubation.[1]

-

Coverslip the sections using an appropriate mounting medium.

-

Image the stained sections using a fluorescence microscope with an excitation wavelength around 540 nm and an emission wavelength around 580 nm.[9]

Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Brain Tissue Sections

This protocol is a general procedure for FFPE tissues.